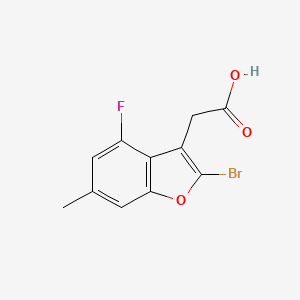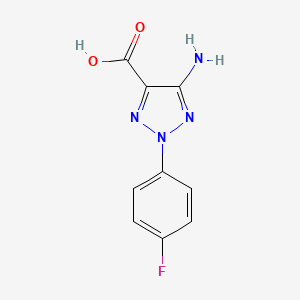
2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-アセトアミド-4-(4-エトキシフェニル)チアゾール-5-イル)酢酸は、多様な生物活性で知られるチアゾール誘導体です。チアゾールは、環構造中に硫黄原子と窒素原子を含む複素環式化合物です。
製法
合成経路と反応条件
2-(2-アセトアミド-4-(4-エトキシフェニル)チアゾール-5-イル)酢酸の合成には、通常、チアゾール環の形成に続いて、アセトアミド基とエトキシフェニル基を導入する工程が含まれます。一般的な方法の1つには、適切な前駆体を酸性または塩基性条件下で環化させる方法があります。 反応条件には、しばしばエタノールやメタノールなどの溶媒の使用や、硫酸や水酸化ナトリウムなどの触媒の使用が含まれます .
工業生産方法
この化合物の工業生産には、収率と純度を高く保つために最適化された反応条件を使用した大規模合成が含まれる可能性があります。 プロセスには、再結晶やクロマトグラフィー技術による精製などの工程が含まれる可能性があり、目的の生成物を得ることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally starts with the condensation of α-halo ketones with thioureas under acidic conditions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the synthesis process .
化学反応の分析
反応の種類
2-(2-アセトアミド-4-(4-エトキシフェニル)チアゾール-5-イル)酢酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、分子に酸素含有官能基を導入する可能性があります。
還元: この反応は、酸素含有官能基を除去したり、水素原子を導入したりする可能性があります。
置換: この反応は、1つの官能基を別の官能基で置換することができ、多くの場合、ハロゲンやアルキル基などの試薬を用います.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤などがあります。 反応は通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます .
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸誘導体を生成する可能性があり、一方、還元はアルコール誘導体を生成する可能性があります .
科学研究への応用
2-(2-アセトアミド-4-(4-エトキシフェニル)チアゾール-5-イル)酢酸は、幅広い科学研究への応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗菌性、抗炎症性、抗癌性など、潜在的な治療効果について研究されています。
科学的研究の応用
2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(2-アセトアミド-4-(4-エトキシフェニル)チアゾール-5-イル)酢酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素を阻害または活性化したり、受容体に結合したり、細胞プロセスを妨害したりする可能性があります。正確な機序は、研究されている特定の生物活性によって異なります。 たとえば、その抗菌活性は、細菌細胞壁の破壊や必須酵素の阻害など、細菌細胞壁の破壊や必須酵素の阻害などに関与している可能性があります .
類似化合物の比較
類似化合物
2-(2-アミノチアゾール-4-イル)酢酸: 同様の生物活性を有する別のチアゾール誘導体。
4-メチル-2-チオキソ-2,3-ジヒドロチアゾール-5-イル)酢酸: チアゾール環構造が類似しているが、置換基が異なる化合物
独自性
2-(2-アセトアミド-4-(4-エトキシフェニル)チアゾール-5-イル)酢酸は、特定の官能基の組み合わせによってユニークであり、明確な生物活性と化学反応性を付与しています。 そのアセトアミド基とエトキシフェニル基は、医薬品化学における汎用性のある化合物としての可能性に貢献しています .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the acetamido and ethoxyphenyl groups can influence its interaction with biological targets, making it a valuable compound for further research.
特性
分子式 |
C15H16N2O4S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-[2-acetamido-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-3-21-11-6-4-10(5-7-11)14-12(8-13(19)20)22-15(17-14)16-9(2)18/h4-7H,3,8H2,1-2H3,(H,19,20)(H,16,17,18) |
InChIキー |
LMEQILJVKFOOKO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


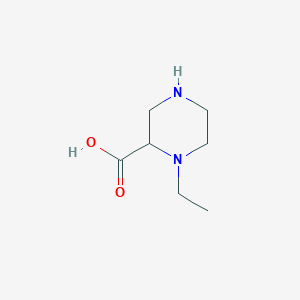

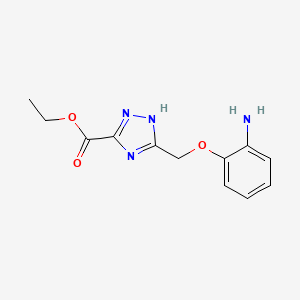
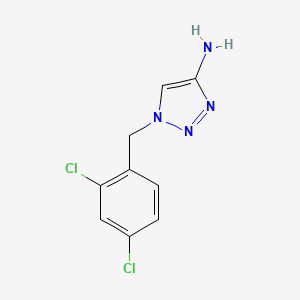
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)
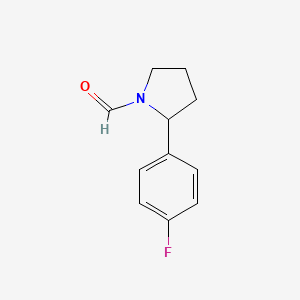

![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)

